1,1,2-Tribromobutane

Catalog No.
S14291826
CAS No.
3675-68-1
M.F
C4H7Br3
M. Wt
294.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2-Tribromobutane

CAS Number

3675-68-1

Product Name

1,1,2-Tribromobutane

IUPAC Name

1,1,2-tribromobutane

Molecular Formula

C4H7Br3

Molecular Weight

294.81 g/mol

InChI

InChI=1S/C4H7Br3/c1-2-3(5)4(6)7/h3-4H,2H2,1H3

InChI Key

WMGQSHQUFZATPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(Br)Br)Br

1,1,2-Tribromobutane is an organic compound with the molecular formula C4H7Br3\text{C}_4\text{H}_7\text{Br}_3 and a molecular weight of approximately 294.81 g/mol. This compound is characterized by the presence of three bromine atoms attached to the butane backbone, specifically at the first, first, and second carbon atoms. The unique arrangement of bromine atoms influences its physical and chemical properties, making it a subject of interest in various fields including organic chemistry and materials science.

  • Substitution Reactions: The compound can undergo nucleophilic substitution where bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
  • Elimination Reactions: Under basic conditions, it can lose hydrogen bromide to form alkenes.
  • Reduction Reactions: It may be reduced to less brominated derivatives or butane using reducing agents like zinc in acidic conditions or lithium aluminum hydride.

These reactions are significant for synthesizing other organic compounds and for understanding the reactivity of halogenated hydrocarbons.

1,1,2-Tribromobutane can be synthesized through several methods:

  • Bromination of Butane: This involves reacting butane with bromine in the presence of a catalyst or under ultraviolet light. The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.
  • Direct Halogenation: This method typically utilizes a halogen source in a solvent system that facilitates the substitution of hydrogen atoms with bromine.

These synthesis routes are important for producing the compound for both research and industrial applications.

1,1,2-Tribromobutane has various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Flame Retardants: Due to its bromine content, it can be used in formulations aimed at enhancing fire resistance in materials.
  • Research: It is utilized in chemical research to study reaction mechanisms involving halogenated compounds.

Several compounds share structural similarities with 1,1,2-Tribromobutane. These include:

  • 1,2,3-Tribromobutane: Bromine atoms at positions one, two, and three.
  • 2,2,3-Tribromobutane: Bromine atoms at positions two and three.
  • 1,2-Dibromobutane: Bromine atoms at positions one and two.
Compound NameMolecular FormulaBromination Pattern
1,1,2-TribromobutaneC4H7Br3Br at C1 (twice), C2
1,2,3-TribromobutaneC4H7Br3Br at C1, C2, C3
2,2,3-TribromobutaneC4H7Br3Br at C2 (twice), C3
1,2-DibromobutaneC4H8Br2Br at C1 and C2

Uniqueness

The uniqueness of 1,1,2-Tribromobutane lies in its specific bromination pattern which affects its chemical reactivity and potential applications compared to other tribrominated butanes. This distinct arrangement allows for unique substitution and elimination pathways that may not be available to other isomers.

XLogP3

3.6

Exact Mass

293.80774 g/mol

Monoisotopic Mass

291.80979 g/mol

Heavy Atom Count

7

General Manufacturing Information

Butane, 1,1,2-tribromo-: INACTIVE

Dates

Last modified: 08-10-2024

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